8-Bromo-1-naphthoic acid
Overview
Description
8-Bromo-1-naphthoic acid is an organic compound with the molecular formula C11H7BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the 8th position and a carboxylic acid group is present at the 1st position. This compound is known for its applications in organic synthesis, particularly in the preparation of pharmaceutical intermediates and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromo-1-naphthoic acid can be synthesized through several methods. One common method involves the bromination of 1-naphthoic acid. The process typically includes the following steps:
Starting Material: 1-naphthoic acid.
Reagents: Bromine and a suitable solvent such as acetic acid.
Reaction Conditions: The reaction is carried out at a controlled temperature, often starting at 0°C and gradually increasing to 100°C.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of 1-naphthoic acid with bromine in the presence of a catalyst to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in an inert solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 8-bromo-1-naphthaldehyde or 8-bromo-1-naphthyl alcohol.
Oxidation: Formation of more oxidized derivatives, potentially leading to ring-opening reactions.
Scientific Research Applications
8-Bromo-1-naphthoic acid has several applications in scientific research:
Biology: Studied for its potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of dyes and pigments due to its structural properties.
Mechanism of Action
The mechanism of action of 8-Bromo-1-naphthoic acid involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the carboxylic acid group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of complex structures. The bromine atom can undergo substitution reactions, while the carboxylic acid group can participate in condensation and esterification reactions .
Comparison with Similar Compounds
1-Naphthoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Chloro-1-naphthoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
8-Iodo-1-naphthoic acid: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.
Uniqueness: 8-Bromo-1-naphthoic acid is unique due to the presence of the bromine atom, which provides specific reactivity patterns that are not observed in its chloro or iodo counterparts. This makes it particularly valuable in organic synthesis for introducing bromine into complex molecules .
Properties
IUPAC Name |
8-bromonaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEZDDHJCUHENA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169425 | |
Record name | 8-Bromo-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1729-99-3 | |
Record name | 8-Bromo-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1729-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-1-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Bromo-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-1-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.